molecular formula C18H21NO2 B12528234 4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol CAS No. 681509-04-6

4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol

Katalognummer: B12528234
CAS-Nummer: 681509-04-6
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: QFCFANXJNILNQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The phenol and 4-methylphenoxy groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Wissenschaftliche Forschungsanwendungen

4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol involves its interaction with specific molecular targets and pathways. The piperidine ring and phenol group can interact with proteins, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol is unique due to the presence of both a phenol group and a 4-methylphenoxy group, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industrial applications .

Eigenschaften

CAS-Nummer

681509-04-6

Molekularformel

C18H21NO2

Molekulargewicht

283.4 g/mol

IUPAC-Name

4-[4-(4-methylphenoxy)piperidin-1-yl]phenol

InChI

InChI=1S/C18H21NO2/c1-14-2-8-17(9-3-14)21-18-10-12-19(13-11-18)15-4-6-16(20)7-5-15/h2-9,18,20H,10-13H2,1H3

InChI-Schlüssel

QFCFANXJNILNQW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC2CCN(CC2)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.